Fmoc-Lys(Boc)-OH-13C6,15N2
Overview
Description
Fmoc-Lys(Boc)-OH-13C6,15N2 is a labeled amino acid derivative used in peptide synthesis. It is a variant of Fmoc-Lys(Boc)-OH, where the lysine residue is isotopically labeled with carbon-13 and nitrogen-15. This compound is primarily used in research to study peptide interactions, protein structures, and metabolic pathways.
Scientific Research Applications
Fmoc-Lys(Boc)-OH-13C6,15N2 is widely used in scientific research, including:
Chemistry: Studying peptide synthesis and interactions.
Biology: Investigating protein structures and functions.
Medicine: Developing peptide-based drugs and studying metabolic pathways.
Industry: Producing high-purity peptides for research and therapeutic applications .
Mechanism of Action
Target of Action
Fmoc-Lys(Boc)-OH-13C6,15N2, also known as Fmoc-L-Lys (Boc)-OH-13C6,15N2, is primarily used as a reagent in Fmoc solid-phase peptide synthesis . It is an amino acid derivative, specifically a derivative of lysine . The primary targets of this compound are the amino acids in the peptide chain that are being synthesized .
Mode of Action
The compound interacts with its targets (the amino acids in the peptide chain) through a process known as coupling. This involves the formation of peptide bonds between the amino acids, which results in the creation of a peptide chain . The Fmoc group provides protection for the amino group during the synthesis process, while the Boc group protects the side chain amino group of lysine .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of peptides. The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide chain . The downstream effects of this include the creation of peptides with specific sequences, which can then go on to perform various functions in biological systems.
Pharmacokinetics
For example, its stability and reactivity can affect the efficiency of the synthesis process .
Result of Action
The result of the action of this compound is the successful synthesis of a peptide with a specific sequence of amino acids . This can have various molecular and cellular effects, depending on the nature of the peptide being synthesized.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the reaction environment can affect the efficiency of peptide bond formation . Additionally, the presence of other reagents or contaminants can also impact the synthesis process.
Safety and Hazards
Future Directions
Fmoc-Lys(Boc)-OH can be used for the solid-phase synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts by coupling with p-methylbenzhydrylamine (MBHA) resin . It can also be used in the synthesis of ε-Boc-ε-(3,5-bis-trifluoromethyl-benzyl)-α-Fmoc-L-Lysine to be used as a 19F NMR-based screening tool .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(Boc)-OH-13C6,15N2 involves the protection of the lysine amino group with a fluorenylmethyloxycarbonyl (Fmoc) group and the side chain amino group with a tert-butyloxycarbonyl (Boc) group. The isotopic labeling is introduced during the synthesis of the lysine residue. The typical reaction conditions include the use of solvents like methylene chloride and reagents such as trifluoroacetic acid for deprotection steps .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves solid-phase peptide synthesis (SPPS) techniques, which allow for the stepwise assembly of the peptide chain on an insoluble resin support. This method ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Lys(Boc)-OH-13C6,15N2 undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using piperidine in dimethylformamide (DMF).
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
Substitution Reactions: Introduction of other functional groups at the lysine residue.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF for Fmoc removal.
Coupling: HBTU, DIPEA (diisopropylethylamine), and DMF.
Substitution: Various nucleophiles depending on the desired modification.
Major Products: The major products formed from these reactions are peptides with specific sequences and modifications, which are used in various research applications .
Comparison with Similar Compounds
Fmoc-Lys(Boc)-OH: The non-labeled version used in standard peptide synthesis.
Fmoc-Lys(Me,Boc)-OH: A methylated variant used for specific modifications.
Boc-Lys(Fmoc)-OH: An alternative protecting group arrangement.
Uniqueness: Fmoc-Lys(Boc)-OH-13C6,15N2 is unique due to its isotopic labeling, which provides additional insights into peptide and protein studies that are not possible with non-labeled compounds. This makes it a valuable tool in advanced research applications .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-6-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino](1,2,3,4,5,6-13C6)hexanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-8-14-22(23(29)30)28-25(32)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m0/s1/i8+1,9+1,14+1,15+1,22+1,23+1,27+1,28+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRUUWFGLGNQLI-OYSAUITLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[15NH][13CH2][13CH2][13CH2][13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745886 | |
Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-(~13~C_6_,~15~N_2_)lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850080-89-6 | |
Record name | N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-lysine-1,2,3,4,5,6-13C6-N2,N6-15N2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850080-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-(~13~C_6_,~15~N_2_)lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 850080-89-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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